
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is an aryl isothiocyanate compound with the molecular formula C₈H₃ClF₃NS and a molecular weight of 237.63 g/mol . This compound is known for its unique chemical properties, including a high boiling point of 248-251°C and a density of 1.47 g/mL at 25°C . It is commonly used in various chemical syntheses and industrial applications due to its reactivity and stability.
Preparation Methods
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate can be synthesized from the corresponding aniline derivative . The synthetic route typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with thiophosgene under controlled conditions to yield the isothiocyanate product. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform, and requires careful temperature control to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds, such as aminotetrazole derivatives.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are typically thiourea derivatives and various heterocyclic compounds .
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it valuable in the development of new chemical entities.
Biological Studies
In biological research, 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is utilized for the modification of biomolecules such as proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems.
Medicinal Chemistry
The compound has garnered attention for its potential use in drug development. It has been investigated as a reagent in pharmaceutical synthesis and has shown promise in anticancer applications. Specifically, it acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in cancer progression .
Table 1: Anticancer Activity Against sEH
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit sEH, thereby reducing pro-angiogenic effects associated with tumor growth. Structural modifications to enhance its inhibitory effects have been explored in various studies .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown potential antibacterial activity against pathogens like Mycobacterium tuberculosis. A study demonstrated its efficacy in phenotypic whole-cell screening against Mtb, suggesting its potential role in tuberculosis treatment .
Case Studies and Research Findings
-
In Vivo Efficacy Studies :
A study evaluated the compound's efficacy in an acute TB mouse infection model, showing varying lung burdens compared to untreated controls. While the compound did not demonstrate significant efficacy compared to established treatments like rifampin, it provided insights into its pharmacokinetics and tolerability . -
Synthesis Optimization :
Recent advancements have focused on optimizing the synthesis process to enhance safety and environmental friendliness. New methodologies employing ferric trichloride/hydrazine hydrate systems have been developed to reduce waste and improve yields during synthesis .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, such as the amino groups in proteins . This reactivity allows it to form covalent bonds with target molecules, leading to modifications that can alter the function or activity of the biomolecule .
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has a similar structure but contains an isocyanate group (-N=C=O) instead of an isothiocyanate group.
4-Chlorophenyl isothiocyanate: This compound lacks the trifluoromethyl group, which can significantly affect its reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: This compound contains two trifluoromethyl groups, which can enhance its electrophilicity and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the chloro and trifluoromethyl groups, which impart specific chemical properties and reactivity that are valuable in various applications .
Biological Activity
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS) is an aryl isothiocyanate known for its diverse biological activities. This compound, with a molecular weight of 237.63 g/mol, has been synthesized and evaluated for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity. This article provides a comprehensive overview of its biological activity based on recent research findings.
This compound can be synthesized from the corresponding aniline through various chemical reactions. It appears as a colorless to pale yellow liquid with a boiling point of 248–251 °C and a melting point of 34–36 °C. Its density is reported to be 1.47 g/mL at 25 °C, and it is classified as hazardous due to its corrosive nature, causing severe skin burns and eye damage upon contact .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in cancer progression. A study demonstrated that structural modifications of this compound could enhance its inhibitory effects on sEH, leading to reduced pro-angiogenic effects associated with tumor growth .
Table 1: Inhibitory Activity against sEH
Note: Specific IC50 values for this compound were not provided in the reviewed literature.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism underlying its antibacterial effect involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability .
Table 2: Antibacterial Activity
Case Studies
Several case studies have highlighted the effectiveness of this compound in laboratory settings:
- Study on Cancer Cell Lines : In vitro tests on various cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
- Antibacterial Efficacy : A study focusing on the antibacterial properties revealed that the compound effectively reduced bacterial growth without exhibiting rapid cytotoxicity in human cells, making it a candidate for further development in treating bacterial infections .
Toxicological Profile
While the biological activities are promising, toxicological evaluations are essential for understanding safety profiles. Studies indicate that high doses may cause adverse effects on reproductive systems and renal functions; however, at lower doses, it does not exhibit serious systemic health effects .
Table 3: Toxicological Data
Endpoint | Observed Effects | NOAEL (mg/kg bw/day) |
---|---|---|
Liver and kidney effects | Minimal hypertrophy | 10 |
Reproductive toxicity | Adverse effects at high exposure | - |
Q & A
Q. Basic: What are the recommended methods for synthesizing 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate?
Methodological Answer:
The compound can be synthesized via two primary routes:
- Thiophosgene Reaction : Reacting the corresponding amine derivative (e.g., 4-chloro-3-(trifluoromethyl)aniline) with thiophosgene under controlled conditions. This requires inert solvents (e.g., dichloromethane) and temperatures between 0–5°C to minimize side reactions .
- Carbon Disulfide Route : Using carbon disulfide and di-tert-butyl dicarbonate as a catalyst in dimethylbenzene, followed by acid hydrolysis to yield the isothiocyanate group. This method avoids highly toxic thiophosgene but requires precise stoichiometric control .
Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel.
Q. Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>98% as per commercial standards) .
- Structural Confirmation :
- Moisture Sensitivity : Store under anhydrous conditions (argon atmosphere) due to hydrolysis risks in water .
Q. Advanced: How do the positions of chloro and trifluoromethyl substituents influence the reactivity of phenyl isothiocyanate derivatives?
Methodological Answer:
- Electron-Withdrawing Effects : The meta -chloro and para -trifluoromethyl groups create an electron-deficient aromatic ring, enhancing electrophilicity of the isothiocyanate group. This increases reactivity toward nucleophiles (e.g., amines, thiols) .
- Steric Hindrance : The ortho -chloro substituent (in analogs like 2,6-dichloro derivatives) reduces accessibility to the isothiocyanate group, slowing reaction kinetics compared to monosubstituted derivatives .
- Comparative Studies : Use Hammett substituent constants (σ values) to predict reactivity trends. For example, trifluoromethyl (σ = 0.54) and chloro (σ = 0.47) groups synergistically activate the ring for nucleophilic substitution .
Q. Advanced: What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., FT-IR, H/C NMR, and high-resolution mass spectrometry) to confirm functional groups and molecular weight .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrational modes. Compare theoretical and experimental data to resolve ambiguities (e.g., distinguishing thiourea vs. urea by-products) .
- Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, especially when substituent effects complicate spectral interpretation .
Q. Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Incompatibilities : Avoid contact with alcohols, amines, and oxidizing agents, which can trigger exothermic reactions or toxic gas release (e.g., HCN) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .
Q. Application: How can researchers design experiments to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control compounds .
- Enzyme Inhibition : Test inhibition of cysteine proteases (e.g., caspase-3) via fluorogenic substrates, leveraging the isothiocyanate’s affinity for thiol groups .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or CF with OCF) to identify key pharmacophores .
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPRSSHNSGRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334229 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23163-86-2 | |
Record name | 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23163-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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